Cas no 51278-34-3 (6-(4-Methylphenyl)hexan-1-amine)

6-(4-Methylphenyl)hexan-1-amine is a synthetic organic compound featuring a hexylamine chain terminated with a 4-methylphenyl group. This structure imparts both aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing compounds. The methylphenyl group enhances stability and influences solubility in organic solvents. This compound is particularly useful in the development of specialty chemicals, agrochemicals, and bioactive molecules. High purity grades ensure consistent performance in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
6-(4-Methylphenyl)hexan-1-amine structure
51278-34-3 structure
Product Name:6-(4-Methylphenyl)hexan-1-amine
CAS No:51278-34-3
MF:C13H21N
MW:191.3125436306
CID:6785743
PubChem ID:17960879
Update Time:2025-05-20

6-(4-Methylphenyl)hexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL5605018
    • 51278-34-3
    • 6-(4-methylphenyl)hexan-1-amine
    • 6-(p-Tolyl)hexan-1-amine
    • AKOS014316535
    • A1-19852
    • 6-(4-Methylphenyl)hexan-1-amine
    • Inchi: 1S/C13H21N/c1-12-7-9-13(10-8-12)6-4-2-3-5-11-14/h7-10H,2-6,11,14H2,1H3
    • InChI Key: HMUXOPNYKQEBKC-UHFFFAOYSA-N
    • SMILES: NCCCCCCC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 191.167399674g/mol
  • Monoisotopic Mass: 191.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų

6-(4-Methylphenyl)hexan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622558-2.5g
6-(P-tolyl)hexan-1-amine
51278-34-3 98%
2.5g
¥20191.00 2024-05-10

Additional information on 6-(4-Methylphenyl)hexan-1-amine

Introduction to 6-(4-Methylphenyl)hexan-1-amine (CAS No. 51278-34-3)

6-(4-Methylphenyl)hexan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 51278-34-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This amine derivative, featuring a hexyl chain attached to a phenyl ring substituted with a methyl group at the para position, exhibits unique structural and functional properties that make it a valuable candidate for further exploration in drug discovery and development.

The molecular structure of 6-(4-Methylphenyl)hexan-1-amine consists of an aliphatic hexan-1-amine backbone linked to a aromatic 4-methylphenyl group. This combination of functional groups imparts distinct physicochemical characteristics, including solubility, lipophilicity, and potential interactions with biological targets. The presence of the methyl substituent on the phenyl ring can influence electronic distribution and steric hindrance, which are critical factors in determining the compound's biological activity.

In recent years, there has been growing interest in amine derivatives as pharmacophores due to their ability to modulate various biological pathways. 6-(4-Methylphenyl)hexan-1-amine has been studied for its potential role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. Preliminary research suggests that this compound may interact with serotonin and dopamine receptors, which are key targets in the treatment of depression, anxiety, and neurodegenerative diseases.

One of the most compelling aspects of 6-(4-Methylphenyl)hexan-1-amine is its structural similarity to known pharmacologically active agents. This similarity allows for the application of structure-activity relationship (SAR) studies to predict and optimize its biological efficacy. Computational modeling and molecular dynamics simulations have been employed to understand how this compound interacts with its potential targets at the atomic level. These studies have revealed that the compound can adopt multiple conformations, which may explain its observed versatility in biological assays.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for 6-(4-Methylphenyl)hexan-1-amine. Modern synthetic routes often involve catalytic processes that minimize waste and improve yield, aligning with green chemistry principles. These improvements have made it feasible to conduct more extensive pharmacological studies without compromising on environmental sustainability.

The pharmacological profile of 6-(4-Methylphenyl)hexan-1-amine has been evaluated in both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammation and pain pathways. For instance, preliminary data suggest that this compound may reduce the activity of cyclooxygenase (COX) enzymes, which are known targets for nonsteroidal anti-inflammatory drugs (NSAIDs). However, further research is needed to fully elucidate its mechanism of action and potential side effects.

In vivo studies have provided additional insights into the therapeutic potential of 6-(4-Methylphenyl)hexan-1-amine. Animal models of chronic pain have shown that this compound can attenuate pain responses without causing significant sedation or motor impairment. This profile is particularly attractive for developing novel analgesics that offer efficacy comparable to traditional NSAIDs but with improved safety profiles.

The synthesis of analogs derived from 6-(4-Methylphenyl)hexan-1-amine has also been explored as a means to enhance its therapeutic potential. By modifying the length or branching of the aliphatic chain or introducing additional functional groups on the phenyl ring, researchers aim to fine-tune properties such as receptor affinity, metabolic stability, and bioavailability. These efforts are part of a broader trend toward rational drug design, where computational tools guide the development of compounds tailored to specific therapeutic needs.

From a medicinal chemistry perspective, 6-(4-Methylphenyl)hexan-1-amine represents an interesting case study in how structural modifications can influence biological activity. The interplay between electronic effects, steric hindrance, and receptor binding affinity is well-documented in literature, but there remains much to learn about how these factors manifest in complex biological systems. Continued investigation into this compound and its derivatives will likely contribute valuable insights into drug design principles applicable across multiple therapeutic areas.

The future directions for research on 6-(4-Methylphenyl)hexan-1-amine include exploring its potential as a lead compound for new therapeutics or as a building block for more complex molecules. Collaborative efforts between synthetic chemists, pharmacologists, and bioinformaticians will be crucial in unlocking its full potential. As our understanding of biological pathways grows more sophisticated, compounds like 6-(4-Methylphenyl)hexan-1-amine will continue to play a vital role in advancing pharmaceutical innovation.

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